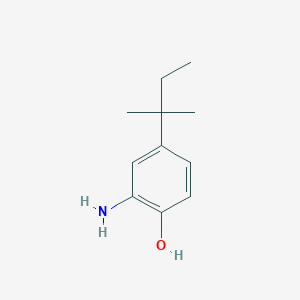

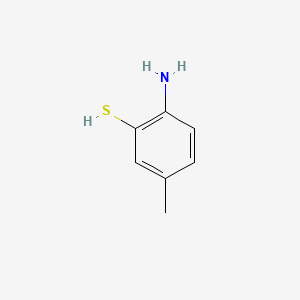

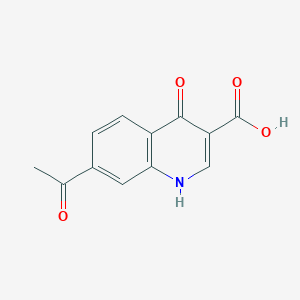

![molecular formula C15H13NO4 B1267498 2-{[(Benzyloxy)carbonyl]amino}benzoic acid CAS No. 63254-88-6](/img/structure/B1267498.png)

2-{[(Benzyloxy)carbonyl]amino}benzoic acid

Overview

Description

2-{[(Benzyloxy)carbonyl]amino}benzoic acid is a chemical compound with a molecular weight of 271.27 . It is also known as N-[(benzyloxy)carbonyl]isoleucine .

Molecular Structure Analysis

The InChI code for this compound is1S/C15H13NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,19)(H,17,18) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound has a molecular weight of 271.27 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Pharmaceutical Research

2-{[(Benzyloxy)carbonyl]amino}benzoic acid is utilized in the synthesis of various pharmaceutical compounds. Its benzyloxy carbonyl (Cbz) group serves as a protective group for amines, which is crucial during the synthesis of peptide chains or complex organic molecules. This protection strategy is often employed to prevent unwanted side reactions that can occur at the amine functional group during the synthesis process .

Material Science

In material science, this compound can be used to modify the surface properties of materials. By attaching the Cbz-protected amino group to polymers or other substrates, researchers can create materials with specific characteristics, such as increased biocompatibility or altered surface reactivity, which are valuable in biomedical applications .

Analytical Chemistry

As a standard compound in analytical chemistry, 2-{[(Benzyloxy)carbonyl]amino}benzoic acid can be used to calibrate instruments like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Its well-defined structure and properties make it an excellent candidate for method development and validation studies .

Biochemistry

In biochemistry, the compound is used as a precursor for the synthesis of more complex molecules that mimic the structure of natural biomolecules. These synthetic analogs can be used to study enzyme-substrate interactions, receptor binding, and other biochemical pathways .

Environmental Science

This compound can also be used in environmental science to study the degradation of benzoic acid derivatives in various ecosystems. Understanding the breakdown and environmental impact of such compounds is essential for assessing the ecological risk of new chemicals before they are introduced into the market .

Toxicology

In toxicological studies, 2-{[(Benzyloxy)carbonyl]amino}benzoic acid serves as a model compound to understand the metabolic pathways of benzoic acid derivatives. Its metabolites, such as monobenzyl phthalate, can be monitored in biological samples to assess exposure levels and potential health effects .

Chemical Education

This compound is often used in educational settings to teach organic synthesis techniques. Students learn about protecting group strategies, purification methods, and analytical techniques by working with this compound in the laboratory .

Medicinal Chemistry

In medicinal chemistry, researchers explore the therapeutic potential of derivatives of 2-{[(Benzyloxy)carbonyl]amino}benzoic acid. By modifying its structure, scientists can develop new drug candidates with improved efficacy and reduced side effects for various diseases .

properties

IUPAC Name |

2-(phenylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJMTYUXEWDGEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325200 | |

| Record name | 2-{[(benzyloxy)carbonyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(Benzyloxy)carbonyl]amino}benzoic acid | |

CAS RN |

63254-88-6 | |

| Record name | NSC409214 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{[(benzyloxy)carbonyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

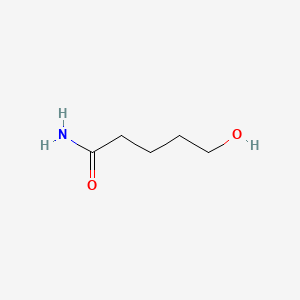

![benzyl N-[amino(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B1267425.png)

![6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1267428.png)

![3-Bromoimidazo[1,2-a]pyridine](/img/structure/B1267429.png)

![6-Bromoimidazo[2,1-b]thiazole](/img/structure/B1267435.png)